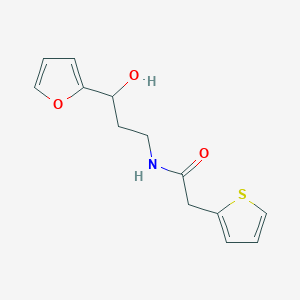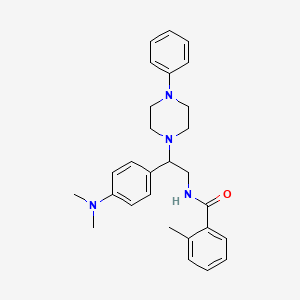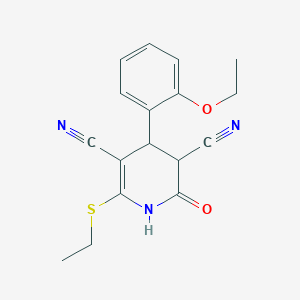![molecular formula C17H13N3O B2614687 8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 1029784-89-1](/img/structure/B2614687.png)
8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a chemical compound. It belongs to the class of compounds known as quinolines, which are heterocyclic aromatic compounds .
Synthesis Analysis
The synthesis of pyrazolo[4,3-c]quinoline derivatives often involves microwave-assisted synthesis, providing enhanced reaction rates and improved yields compared to conventional methods. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been reported . The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines .Molecular Structure Analysis
1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole-and-quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . A sequential opening/closing cascade reaction has been reported in the synthesis of pyrazolo[3,4-b]pyridine .Scientific Research Applications
Supramolecular Aggregation
One study investigated the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines, including compounds with structural similarities to "8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline." This research highlighted how different substitutions influence the formation of dimers, sheets, and complex three-dimensional frameworks through hydrogen bonding, emphasizing the importance of molecular design in the development of new materials with desired properties (Portilla et al., 2005).
Microwave-Assisted Synthesis
Another significant application is in the synthesis methodologies. A study described the microwave-assisted synthesis of pyrazolo[3,4‐b]quinolines containing a 1,8‐naphthyridine moiety, showcasing the efficiency of microwave irradiation in enhancing reaction rates and improving yields over conventional methods. This technique could be crucial for the rapid synthesis of similar compounds for further research or industrial applications (Mogilaiah et al., 2003).
Antimicrobial Activity
The potential antimicrobial activity of derivatives is another area of interest. For instance, regioselective acylation of congeners of 3-amino-1H-pyrazolo[3,4-b]quinolines has been studied, with certain derivatives showing significant inhibitory activity against bacterial serine/threonine protein kinases. This suggests a possible application in developing new antimicrobial agents, especially against resistant bacterial strains (Lapa et al., 2013).
Synthesis of Constrained Pyrazolo[4,3-c]quinoline Derivatives
Research into the synthesis of novel, conformationally constrained pyrazolo[4,3-c]quinoline derivatives indicates the potential for these compounds as ligands for the estrogen receptor. Such studies are crucial for the development of new therapeutic agents, highlighting the versatility of this chemical scaffold in drug discovery (Kasiotis et al., 2006).
Environmental Applications
Moreover, the "on water" protocol for synthesizing heterocyclic ortho-quinones demonstrates an eco-friendly approach to generating complex molecules, emphasizing the importance of green chemistry principles in the synthesis of pyrazolo[3,4-b]quinoline derivatives. This method offers advantages such as high atom economy and the absence of extraction and chromatographic purification steps, beneficial for environmental sustainability (Rajesh et al., 2011).
Future Directions
Biochemical Analysis
Biochemical Properties
The nature of these interactions can greatly influence the physical, photophysical, and biological properties of the compound .
Cellular Effects
It is known that pyrazoloquinolines can have a variety of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazoloquinolines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of pyrazoloquinolines can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of pyrazoloquinolines can vary with different dosages .
Metabolic Pathways
It is known that pyrazoloquinolines can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that pyrazoloquinolines can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that pyrazoloquinolines can be directed to specific compartments or organelles .
Properties
IUPAC Name |
8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-21-12-7-8-15-13(9-12)17-14(10-18-15)16(19-20-17)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNOVHGAQVRBND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-ethoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2614605.png)

![N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2614607.png)
![Methyl 4-({2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}sulfamoyl)benzoate](/img/structure/B2614608.png)
![3-[(4-Benzylpiperazino)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2614612.png)

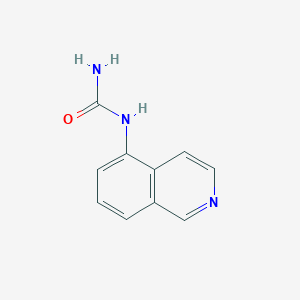
![7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/no-structure.png)

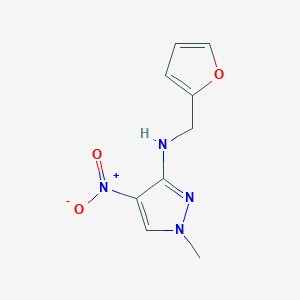
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2614622.png)
